ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological and industrial applications .
Mechanism of Action
Target of Action
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function. More research is needed to confirm this hypothesis.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function. More research is needed to elucidate these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, and other derivatives.
Scientific Research Applications
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its pyrazole core structure, which is common in many pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Uniqueness
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also provides a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8(3)11-6-7(2)5-10-11/h5-6,8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDMJIOQEYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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